molecular formula C13H15BN2O4 B594787 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218791-27-5

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B594787
M. Wt: 274.083
InChI Key: XGIWPDLRNUKSKD-UHFFFAOYSA-N
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Description

The compound “4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is likely to be an organic compound containing a nitro group (-NO2), a nitrile group (-CN), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these functional groups suggests that this compound could be used in various organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds . The nitro, nitrile, and boronic ester groups would be attached to this benzene ring .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which means it would make the benzene ring more susceptible to electrophilic attack. The nitrile group could undergo hydrolysis to form a carboxylic acid. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" have been synthesized and structurally characterized through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. These studies provide insights into their vibrational properties and molecular conformations, underlining their potential utility in materials science and chemical synthesis (Wu et al., 2021).

Sensing Applications

Research has demonstrated the application of related boron compounds in detecting hydrogen peroxide vapor, a significant aspect in explosive detection. The introduction of functional groups to boron esters enhances their reactivity towards hydrogen peroxide, significantly improving detection sensitivity and speed (Fu et al., 2016). This illustrates the potential of these compounds in developing sensitive detection systems for security and environmental monitoring.

Electronic and Optical Properties

Density Functional Theory (DFT) studies have been applied to analyze the electronic and optical properties of these boron-containing compounds, elucidating their molecular electrostatic potential and frontier molecular orbitals. Such investigations highlight their potential in electronic materials and devices, showcasing their versatility in various scientific applications (Huang et al., 2021).

Catalysis and Chemical Reactions

Boron compounds, including those related to "4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile," have been explored for their roles in catalysis, particularly in borylation reactions. These studies provide valuable insights into their reactivity and potential applications in organic synthesis, enabling the development of novel synthetic routes and methodologies (Takagi & Yamakawa, 2013).

Safety And Hazards

Compounds with similar structures can be irritating to the skin, eyes, and respiratory tract. They should be handled with care to avoid contact and inhalation .

Future Directions

The future research directions for this compound could involve exploring its potential uses in organic synthesis, particularly in the development of new cross-coupling reactions .

properties

IUPAC Name

4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-9(8-15)5-6-11(10)16(17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWPDLRNUKSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675091
Record name 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

1218791-27-5
Record name 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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